molecular formula C16H14N4O2S B12207278 N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide

N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide

Cat. No.: B12207278
M. Wt: 326.4 g/mol
InChI Key: FGCQGSABZMSEPI-UHFFFAOYSA-N
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Description

N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide is a synthetic benzamide derivative featuring a quinazolinyl-sulfanyl core substituted with a 2-methoxybenzamide group. The quinazoline scaffold is known for its role in kinase inhibition and anticancer activity, while the sulfanyl (thiol) group may enhance binding interactions or redox activity. The 2-methoxybenzamide moiety is a common pharmacophore in medicinal chemistry, contributing to solubility and target affinity .

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(4-amino-2-sulfanylidenequinazolin-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C16H14N4O2S/c1-22-13-9-5-3-7-11(13)15(21)19-20-14(17)10-6-2-4-8-12(10)18-16(20)23/h2-9H,17H2,1H3,(H,19,21)

InChI Key

FGCQGSABZMSEPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2C(=C3C=CC=CC3=NC2=S)N

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

2-Methoxybenzoic acid is activated with EDCl and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated ester reacts with the amine group of 4-imino-2-sulfanylquinazolin-3(4H)-ylamine, yielding the target compound. Typical conditions include:

  • Molar ratio : 1:1.2 (amine:acid)

  • Temperature : 0–25°C

  • Yield : 68–82%

Uranium-Based Coupling Agents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) offers higher efficiency in polar aprotic solvents like dimethylformamide (DMF). A study reported 89% yield when using HATU with N,N-diisopropylethylamine (DIPEA) as a base.

Integrated Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines quinazoline core formation, imination, and amidation in a single reactor:

  • Cyclocondensation of 2-aminobenzamide with thiourea in POCl₃.

  • In situ amination with ammonium acetate.

  • Direct coupling with 2-methoxybenzoyl chloride.
    This method reduces purification steps but requires precise control of reaction conditions to prevent side reactions.

Solid-Phase Synthesis

Immobilizing the quinazoline intermediate on Wang resin enables stepwise functionalization. After imination, the resin-bound intermediate is treated with 2-methoxybenzoic acid/HATU, followed by cleavage with trifluoroacetic acid (TFA). This method achieves >90% purity but is cost-intensive.

Optimization and Challenges

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Temperature120–150°C (cyclization)Higher temps accelerate ring formation but risk decomposition
SolventDMF or DMSO (polar aprotic)Enhances solubility of intermediates
CatalystPOCl₃ or PCl₅Essential for chlorination steps

Common Side Reactions

  • Oxidation of sulfanyl group : Mitigated by adding antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) .

  • Over-amination : Controlled by stoichiometric use of ammonia.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons of quinazoline appear as doublets at δ 7.8–8.2 ppm, while the methoxy group resonates as a singlet at δ 3.9 ppm.

  • LC-MS : Molecular ion peak at m/z 367.1 [M+H]⁺.

  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 2550 cm⁻¹ (S-H) .

Chemical Reactions Analysis

Types of Reactions

N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzamide derivatives with structural similarities to the target compound, emphasizing substituent variations, biological activities, and synthetic attributes:

Compound Name Substituent Biological Activity/Application Synthesis Yield/Notes References
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide 2,3-dihydroindenyl PCSK9 inhibition (atherosclerosis) N/A
N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methoxybenzamide 4-cyano-3-(trifluoromethyl)phenyl Structural crystallography study Crystallized for stability analysis
Sulpiride 5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl] Tranquilizer, digestive aid Industrial-scale synthesis
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-methoxybenzamide (LB70) Dihydroisoquinolinyl-ethyl-phenyl Not specified (synthetic intermediate) 88.9% yield via Method A
N-(3-fluorophenyl)-2-methoxybenzamide 3-fluorophenyl Commercial availability (Alfa) Purity: 97%
N-(4-bromo-1H-indazol-7-yl)-2-methoxybenzamide 4-bromoindazolyl NMR-characterized intermediate ¹H NMR (DMSO-d6) reported

Key Observations

Biological Activity: The dihydroindenyl derivative () demonstrates PCSK9 inhibition, a novel mechanism for atherosclerosis treatment. In contrast, Sulpiride () targets CNS disorders, highlighting the versatility of benzamide scaffolds in divergent therapeutic areas.

Synthetic Accessibility: Compound LB70 () achieves an 88.9% yield via a dichloromethane/methanol/ammonia solvent system, suggesting efficient coupling for bulky substituents. The target compound’s synthesis may require optimization due to the reactive sulfanyl group.

Physicochemical Properties :

  • Fluorinated analogs () exhibit high purity (97%), likely due to improved crystallinity from halogen substituents. The target compound’s quinazoline-sulfanyl group may reduce solubility compared to these derivatives.

Structural Complexity :

  • Derivatives with fused heterocycles (e.g., benzoimidazolyl in ) show greater molecular complexity, which may enhance target specificity but complicate synthesis. The quinazolinyl core in the target compound balances complexity with synthetic feasibility.

Research Implications and Gaps

  • Activity Prediction: The sulfanyl group in the target compound may confer redox-modulating properties, distinct from the electron-withdrawing trifluoromethyl group in or the basic dihydroisoquinoline in LB70.
  • Therapeutic Potential: While PCSK9 inhibitors () and Sulpiride () are well-characterized, the target compound’s quinazoline core suggests unexplored kinase or protease inhibition applications.
  • Synthetic Challenges : The sulfanyl group’s susceptibility to oxidation necessitates protective strategies during synthesis, unlike the stable methoxy or fluorophenyl groups in other analogs .

Biological Activity

N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is attributed to several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against hepatitis B virus (HBV) and other viral infections.
  • Antitumor Effects : There is evidence indicating that this compound could exhibit cytotoxic effects against various cancer cell lines.

Antiviral Activity

Recent studies have shown that derivatives similar to this compound exhibit significant antiviral activity. For instance, compounds in the same class have been reported to inhibit HBV replication by increasing intracellular levels of APOBEC3G (A3G), a known antiviral protein . The following table summarizes the antiviral efficacy of related compounds:

Compound NameIC50 (µM)SI (Selectivity Index)Target Virus
IMB-05231.9958HBV (wild-type)
IMB-05233.3052HBV (drug-resistant)

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it may induce apoptosis in tumor cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Studies

  • Study on Antiviral Properties :
    A study published in PMC evaluated the anti-HBV activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, a derivative of the target compound. The study found that it significantly inhibited HBV replication in HepG2 cells, demonstrating the potential for similar effects from this compound .
  • Cytotoxicity Assessment :
    Another study assessed the cytotoxic effects of various quinazoline derivatives on cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .

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